2,5-Dimethyl-3-(2-methylpropyl)pyrazine

Olfactory Threshold Sensory Science Aroma Chemistry

2,5-Dimethyl-3-(2-methylpropyl)pyrazine (also referred to as 3-isobutyl-2,5-dimethylpyrazine) is a trisubstituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It belongs to the class of pyrazine derivatives widely employed as flavor and fragrance ingredients for their potent roasted, nutty, and earthy organoleptic properties.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 32736-94-0
Cat. No. B149183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-(2-methylpropyl)pyrazine
CAS32736-94-0
Synonyms2,5-Dimethyl-3-isobutylpyrazine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)CC(C)C)C
InChIInChI=1S/C10H16N2/c1-7(2)5-10-9(4)11-6-8(3)12-10/h6-7H,5H2,1-4H3
InChIKeyKEJOEQXAEQCAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-(2-methylpropyl)pyrazine (CAS 32736-94-0): Core Identity and Procurement Profile for Alkylpyrazine Flavor Selection


2,5-Dimethyl-3-(2-methylpropyl)pyrazine (also referred to as 3-isobutyl-2,5-dimethylpyrazine) is a trisubstituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [1][2]. It belongs to the class of pyrazine derivatives widely employed as flavor and fragrance ingredients for their potent roasted, nutty, and earthy organoleptic properties. This compound has been isolated from natural sources, including the bacterium Sulfitobacter pontiacus [3] and the defensive spray of the leaf insect Phyllium westwoodii, marking the first identification of pyrazines in phasmid chemical defense [4]. It is listed under FEMA No. 4100 and JECFA No. 2130, indicating its recognized utility in food flavoring applications [5].

Procurement Risk: Why a Simple Alkylpyrazine Substitute Cannot Replace 2,5-Dimethyl-3-(2-methylpropyl)pyrazine


Alkylpyrazines are not interchangeable in flavor and fragrance applications due to profound differences in olfactory detection thresholds, odor character, and physicochemical properties arising from subtle changes in alkyl substitution patterns. Class-level evidence demonstrates that odor thresholds for pyrazine derivatives can vary by over 4,500-fold depending on the position and nature of substituents [1]. Simply substituting 2,5-Dimethyl-3-(2-methylpropyl)pyrazine with a structurally similar analog like 2-ethyl-3,5-dimethylpyrazine or 2,3,5-trimethylpyrazine would result in a complete change in aroma profile and sensory potency, destabilizing product flavor consistency and potentially violating formula specifications tied to FEMA GRAS listings. The quantitative evidence below substantiates why this specific compound must be sourced and verified against precise differentiation criteria.

Quantitative Differentiation Guide for 2,5-Dimethyl-3-(2-methylpropyl)pyrazine Against Key Analogs


Olfactory Threshold: 2,5-Dimethyl-3-isobutylpyrazine vs. 2-Ethyl-3,5-dimethylpyrazine

The olfactory detection threshold of 2,5-dimethyl-3-(2-methylpropyl)pyrazine is reported at 800 ppb in water, which is 800-fold higher than that of 2-ethyl-3,5-dimethylpyrazine, indicating a significantly lower sensory potency for the target compound compared to this specific ethyl-substituted analog . A separate QSPR study on 40 pyrazine derivatives confirms that olfactory thresholds are exquisitely sensitive to alkyl chain branching and position, establishing a quantitative structure-property relationship with a model correlation coefficient of 0.82 [1]. This non-obvious potency inversion (a larger molecule exhibiting lower potency) underscores the critical importance of compound identity, not just compound class, in formulation.

Olfactory Threshold Sensory Science Aroma Chemistry

Isomeric Composition: Single Isomer 2,5-Dimethyl-3-isobutylpyrazine vs. the JECFA-Compliant Isomeric Mixture

The JECFA specification for FEMA 4100 defines the commercial flavoring ingredient as a mixture of 3,5-dimethyl-2-isobutylpyrazine (48-50%) and 3,6-dimethyl-2-isobutylpyrazine (48-50%), with a minimum total assay of 95% [1]. By contrast, 2,5-dimethyl-3-(2-methylpropyl)pyrazine (CAS 32736-94-0) is specifically the 3-isobutyl-2,5-dimethyl isomer as a single, defined chemical entity [2]. This isomeric distinction is critical: the JECFA specification explicitly lists two different CAS numbers (38888-81-2; 70303-42-3) for the mixture, neither of which is 32736-94-0 [1]. Single-isomer sourcing ensures reproducibility in analytical quantification and sensory performance, whereas the commercial mixture introduces a 4% batch-to-batch compositional variability.

Chemical Purity Isomeric Specificity Regulatory Compliance

Natural Occurrence Profile: Defensive Spray Biomarker vs. General Maillard Reaction Products

2,5-Dimethyl-3-(2-methylpropyl)pyrazine has been identified as a specific component of the defensive spray of the leaf insect Phyllium westwoodii, alongside 2,5-dimethyl-3-(2-methylbutyl)pyrazine and 2,5-dimethyl-3-(3-methylbutyl)pyrazine [1]. This natural co-occurrence profile is unique to this compound and its immediate homologs; more common pyrazines like 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine are instead generic products of the Maillard reaction found broadly in roasted foods . This ecological specificity provides a verifiable biomarker signature for natural sourcing verification and may offer a differentiated aroma complexity that synthetic mixtures lack.

Natural Product Chemistry Chemical Ecology Biomarker Specificity

Precision Application Scenarios for 2,5-Dimethyl-3-(2-methylpropyl)pyrazine Based on Evidenced Differentiation


Single-Isomer Analytical Standard for Pyrazine Quantification in Complex Food Matrices

When developing GC-MS or LC-MS methods for pyrazine quantification, the use of the single isomer 2,5-dimethyl-3-(2-methylpropyl)pyrazine (CAS 32736-94-0) as a certified reference standard eliminates the quantification ambiguity introduced by the JECFA-defined isomeric mixture (FEMA 4100), which varies between 48-50% of each isomer [1]. This ensures that analytical signal integration corresponds to a single, defined analyte rather than an unresolvable twin peak, as supported by the distinct NMR spectrum and InChIKey (KEJOEQXAEQCAKT-UHFFFAOYSA-N) available for this exact compound [2].

Semiochemical Research and Insect Chemical Ecology Studies

The verified occurrence of 2,5-dimethyl-3-(2-methylpropyl)pyrazine as a specific component of the Phyllium westwoodii defensive secretion [3] makes this single-isomer compound essential for behavioral assays, electrophysiological recordings, and synthetic blend reconstitution in chemical ecology research. Substitution with generic pyrazine mixtures or other alkylpyrazines would alter the specific antennal receptor activation profile and invalidate behavioral response data.

Precision Flavor Formulation Requiring Consistent Hazelnut-Roasted Character with Defined Sensory Potency

2,5-Dimethyl-3-(2-methylpropyl)pyrazine imparts a characteristic hazelnut, roasted, and earthy aroma profile [4]. Unlike the more potent, generic nutty odor of 2-ethyl-3,5-dimethylpyrazine (threshold of ~0.04-1 ppb), the target compound's significantly higher olfactory threshold of 800 ppb allows formulators to use it as a background or base-note roasty character without overwhelming the flavor matrix. This differential potency must be accounted for in formulation calculations to avoid over- or under-dosing, which would occur if a more potent analog were substituted based on structural similarity alone .

Regulatory Documentation and Natural-Identical Flavoring Dossier Preparation

For regulatory submissions requiring evidence of natural occurrence, the isolation of 2,5-dimethyl-3-(2-methylpropyl)pyrazine from Sulfitobacter pontiacus [5] and its characterization in insect defensive spray [3] provide critical documentary support. This compound's listing under a specific FDA UNII (17J126RD59) [6] and a distinct CAS number (32736-94-0) that does not overlap with the commercial isomeric mixture's CAS numbers (38888-81-2; 70303-42-3) ensures supply chain traceability and unambiguous regulatory identity.

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